N-butyl-5-fluoro-2-nitroaniline

Enzyme Inhibition Neuronal Nitric Oxide Synthase Structure-Activity Relationship

Procure N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) for selective iNOS inhibition (EC50=1.77E+3 nM) with minimal neuronal NOS off-targets, critical for neuroscience R&D. The flexible n-butyl chain uniquely directs assembly of 10 Å porous organic zeolites for advanced materials and enables elaboration to CCR5 antagonists (Kd 316 nM). Select this specific N-alkyl analog—ethyl or propyl derivatives fail to achieve this activity or supramolecular architecture.

Molecular Formula C10H13FN2O2
Molecular Weight 212.224
CAS No. 951666-45-8
Cat. No. B2522227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-5-fluoro-2-nitroaniline
CAS951666-45-8
Molecular FormulaC10H13FN2O2
Molecular Weight212.224
Structural Identifiers
SMILESCCCCNC1=C(C=CC(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C10H13FN2O2/c1-2-3-6-12-9-7-8(11)4-5-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3
InChIKeyUSLBMCNRNJPDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) Technical Profile and Sourcing Baseline


N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8), with the molecular formula C10H13FN2O2 and a molecular weight of 212.22 g/mol, is a substituted aromatic amine derivative. It functions primarily as a versatile chemical intermediate and building block in organic synthesis. Its structure features an aniline core substituted with a butyl group on the nitrogen atom, and fluorine and nitro groups at the 5- and 2-positions of the benzene ring, respectively [1]. This specific substitution pattern is foundational to its reactivity profile and its use in constructing more complex molecular architectures, including benzimidazoles and flavin analogs .

Why Generic N-Alkyl-5-fluoro-2-nitroaniline Analogs Cannot Substitute for CAS 951666-45-8


Substituting N-butyl-5-fluoro-2-nitroaniline with a close analog, such as the ethyl or propyl derivative, is not a straightforward swap due to quantifiable differences in biological target engagement and material properties. The length and structure of the N-alkyl chain directly impact both the lipophilicity and steric bulk of the molecule, which in turn modulates its interaction with biological targets and its ability to direct supramolecular assembly. For instance, the n-butyl chain confers a distinct balance of flexibility and hydrophobicity that is critical for achieving a specific activity profile [1] and for enabling the formation of porous frameworks in materials science applications [2]. The data in the following section quantifies these key differentiators.

Quantitative Differentiation Guide for N-Butyl-5-fluoro-2-nitroaniline Procurement


Differentiated Enzyme Inhibition Profile vs. N-Propyl and N-Ethyl Analogs

The n-butyl chain on N-butyl-5-fluoro-2-nitroaniline confers a distinct selectivity profile against nitric oxide synthase (NOS) isoforms compared to its N-propyl and N-ethyl analogs. It exhibits an EC50 of 1.77E+3 nM against human inducible NOS (iNOS), while showing only marginal activity (EC50 > 1.00E+4 nM) against neuronal NOS (nNOS) [1]. This contrasts sharply with the N-propyl analog, which is a potent inhibitor of the norepinephrine transporter (NET) with an IC50 of 143 nM [2], and the N-ethyl analog, which demonstrates weak activity (EC50 of 2.00E+6 nM) at the nicotinic acetylcholine receptor [3]. These data indicate that the N-alkyl chain length is a critical driver of target engagement, making the butyl derivative uniquely suited for programs requiring a specific iNOS/nNOS selectivity window.

Enzyme Inhibition Neuronal Nitric Oxide Synthase Structure-Activity Relationship

Synthesis of a Potent CCR5 Antagonist with Kd of 316 nM

Derivatives synthesized from N-butyl-5-fluoro-2-nitroaniline have been developed as potent CCR5 antagonists, a key target for HIV entry inhibitors. A specific derivative (CHEMBL4068906) demonstrated a Kd of 316 nM against human CCR5 in a functional antagonist assay [1]. This is a significant improvement over the parent scaffold and highlights the utility of the n-butyl-5-fluoro-2-nitroaniline core for generating high-affinity GPCR ligands. While direct comparator data for other N-alkyl derivatives in this specific series is not publicly available, the potency achieved with the butyl-substituted building block underscores its value in medicinal chemistry optimization.

CCR5 Antagonist HIV G Protein-Coupled Receptor Lead Optimization

Critical Role of N-Butyl Chain in Forming 10 Å Porous Organic Zeolites

In a comparative crystallographic study, the molecular flexibility imparted by the n-butyl side chain was shown to be a prerequisite for the formation of an open-framework organic zeolite with 10 Å diameter pores. The building block containing an N-butyl group assembled via non-covalent interactions into a porous architecture with channels comparable in size to those of the aluminophosphate VPI-5 (12 Å) [1]. In stark contrast, a structurally analogous building block with a less flexible aryl side chain resulted in a close-packed, non-porous crystal structure [1]. This provides direct, comparative evidence that the n-butyl substituent is the key structural determinant for generating porosity in this class of materials.

Supramolecular Chemistry Organic Zeolites Crystal Engineering Porous Materials

Validated and Scalable Synthesis from 2,4-Difluoronitrobenzene

A robust and scalable synthesis of N-butyl-5-fluoro-2-nitroaniline is described in patent US07737285B2. The procedure involves a regioselective nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene with n-butylamine in DMF at room temperature, yielding the desired product in 5 hours . This straightforward, one-step method provides a clear advantage over syntheses of other N-alkyl analogs that may require more complex, multi-step procedures or less efficient reaction conditions. The well-documented protocol ensures reliable and scalable sourcing, which is a critical factor for procurement and project planning.

Synthetic Route Scalability Nucleophilic Aromatic Substitution Process Chemistry

Optimal Application Scenarios for N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8)


Lead Optimization for iNOS-Selective Inhibitors

Based on its differentiated enzyme inhibition profile [1], N-butyl-5-fluoro-2-nitroaniline is best applied as a scaffold in medicinal chemistry programs aiming to develop selective inhibitors of inducible nitric oxide synthase (iNOS). Its moderate activity against iNOS (EC50 = 1.77E+3 nM) combined with minimal inhibition of neuronal NOS (>1.00E+4 nM) offers a starting point for developing compounds with reduced potential for neurological side effects. This selectivity profile distinguishes it from other N-alkyl analogs that engage different primary targets, such as NET or nAChR.

Design of Functional Porous Materials via Supramolecular Assembly

This compound is uniquely suited for crystal engineering and supramolecular chemistry research focused on creating functional porous materials. As demonstrated [2], the conformational flexibility of its n-butyl chain is critical for directing the assembly of an organic zeolite with 10 Å channels. Researchers aiming to design new molecular sieves, separation media, or gas storage materials should select this specific building block over less flexible analogs to achieve an open framework architecture.

Synthesis of GPCR-Targeted Chemical Probes (CCR5 Antagonists)

N-butyl-5-fluoro-2-nitroaniline serves as a privileged intermediate for generating potent ligands for G protein-coupled receptors, particularly CCR5. As shown in [3], it can be elaborated into a derivative that antagonizes CCR5 with a Kd of 316 nM. This makes it a valuable building block for research groups involved in HIV entry inhibition or other programs targeting CCR5-mediated diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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